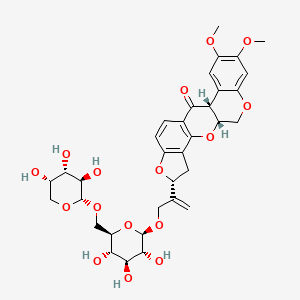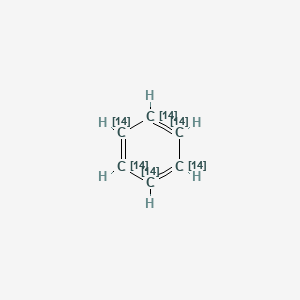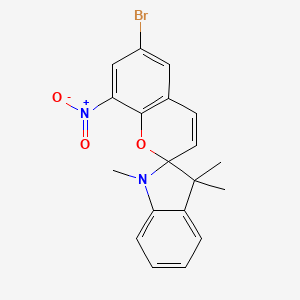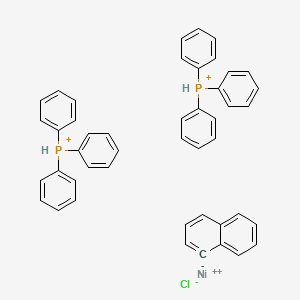
1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride is an organometallic compound with the molecular formula C46H37ClNiP2. This compound is known for its unique structure, which includes a nickel center coordinated to a naphthalen-1-ide ligand and two triphenylphosphanium ligands, along with a chloride ion. It is commonly used in various chemical reactions and has applications in different fields such as catalysis and material science .
準備方法
The synthesis of 1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride typically involves the reaction of nickel(II) chloride with 1H-naphthalen-1-ide and triphenylphosphanium ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The compound is then purified by recrystallization or column chromatography .
化学反応の分析
1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel complexes.
Substitution: The chloride ligand can be substituted with other ligands such as bromide or iodide.
Coupling Reactions: It is often used as a catalyst in coupling reactions, such as Suzuki-Miyaura and Heck reactions, where it facilitates the formation of carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halide salts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
作用機序
The mechanism of action of 1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride involves the coordination of the nickel center to the naphthalen-1-ide and triphenylphosphanium ligands. This coordination creates a stable complex that can undergo various chemical transformations. The nickel center acts as a catalytic site, facilitating the activation of substrates and promoting the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the type of reaction and the substrates used .
類似化合物との比較
1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride can be compared with other similar organometallic compounds, such as:
Chloro(1-naphthyl)bis(triphenylphosphine)nickel(II): Similar in structure but may have different reactivity and applications.
Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride: Higher oxidation state nickel complex with different chemical properties.
Bis(tricyclohexylphosphine)nickel(II) dichloride: Different phosphine ligands leading to variations in catalytic activity and stability.
These comparisons highlight the uniqueness of this compound in terms of its specific ligand environment and its resulting chemical behavior.
特性
分子式 |
C46H39ClNiP2+2 |
|---|---|
分子量 |
747.9 g/mol |
IUPAC名 |
1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride |
InChI |
InChI=1S/2C18H15P.C10H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-10-8-4-3-7-9(10)5-1;;/h2*1-15H;1-7H;1H;/q;;-1;;+2/p+1 |
InChIキー |
OQTKZOVRPFQUDT-UHFFFAOYSA-O |
正規SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2[C-]=CC=CC2=C1.[Cl-].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


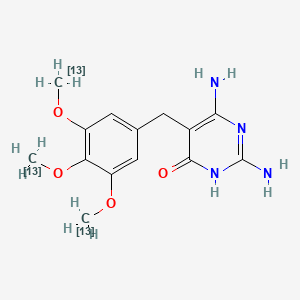
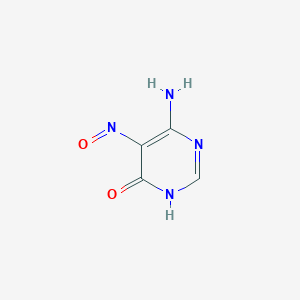
![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
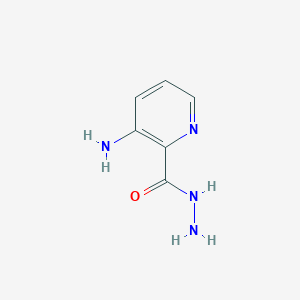
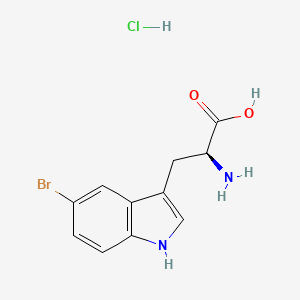
![2,2'-[(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol](/img/structure/B13834459.png)
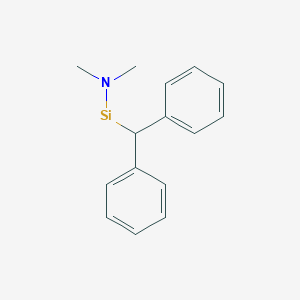
![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium](/img/structure/B13834466.png)
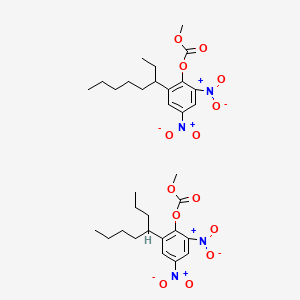
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B13834481.png)
